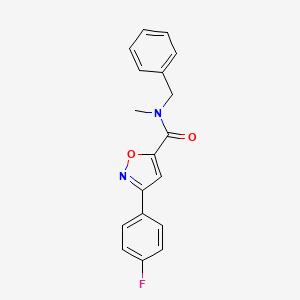![molecular formula C17H19NO2S B4578902 2-[(3-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4578902.png)
2-[(3-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
説明
Synthesis Analysis
The synthesis of 2-[(3-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline derivatives involves copper-catalyzed C(sp3)-S bond and C(sp2)-S bond cross-coupling reactions. For instance, the sulfuration reaction of 2-(2-iodobenzoyl) substituted or 2-(2-iodobenzyl) substituted 1,2,3,4-tetrahydroisoquinolines with potassium sulfide in the presence of copper catalysts leads to the formation of tetrahydroisoquinoline-fused 1,3-benzothiazine scaffolds (Pan Dang et al., 2017). This method demonstrates an efficient strategy for constructing the corresponding derivatives.
Molecular Structure Analysis
The molecular structure of derivatives of 2-[(3-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is characterized by complex arrangements and interactions. For example, the crystal structure of a related compound, trans-rac-[1-oxo-2-phenethyl-3-(2-thienyl)-1,2,3,4-tetrahydroisoquinolin-4-yl]methyl 4-methylbenzenesulfonate, reveals specific dihedral angles and intermolecular interactions (M. Akkurt et al., 2008). These structures provide insights into the properties and reactivity of these compounds.
Chemical Reactions and Properties
Chemical reactions involving 2-[(3-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline derivatives include various catalytic processes and interactions. A notable reaction is the visible light-promoted synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones via a tandem radical cyclization and sulfonylation reaction (Xu Liu et al., 2016). These reactions underline the versatility and reactivity of tetrahydroisoquinoline derivatives.
Physical Properties Analysis
The physical properties of 2-[(3-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular structure. Detailed analysis of these properties is essential for understanding their behavior in various environments and potential applications.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and functional group interactions, define the applications and synthesis pathways of tetrahydroisoquinoline derivatives. The study on the comparison of the binding of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines to phenylethanolamine N-methyltransferase highlights the chemical interactions and potency of these compounds (G. L. Grunewald et al., 2006).
科学的研究の応用
Synthesis and Chemical Properties
Copper-Catalyzed Synthesis : A study by Dang, Zheng, and Liang (2017) described the copper-catalyzed sulfuration reaction of 2-(2-iodobenzoyl) substituted, or 2-(2-iodobenzyl) substituted 1,2,3,4-tetrahydroisoquinolines with potassium sulfide. This method efficiently constructs tetrahydroisoquinoline-fused 1,3-benzothiazine scaffolds, demonstrating a strategy to form C(sp3)-S and C(sp2)-S bonds, highlighting the chemical versatility of these compounds (Dang, Zheng, & Liang, 2017).
Rhodium(II)-Catalyzed Skeletal Rearrangement : Research by Yu et al. (2016) showcased the skeletal rearrangement of ether tethered N-sulfonyl-1,2,3-triazoles through rhodium(II) catalysis, offering a rapid approach to 2-aminoindanone and dihydroisoquinoline derivatives. This method signifies a novel pathway to diverse molecular structures, implicating the significance of 1,2,3,4-tetrahydroisoquinoline derivatives in synthetic organic chemistry (Yu et al., 2016).
Biological Applications
Antitumor Activity : The synthesis and evaluation of 1,2,3,4-tetrahydroisoquinoline derivatives for their antitumor activities have been an area of active research. A study highlighted by Redda, Gangapuram, and Ardley (2010) focused on substituted tetrahydroisoquinolines as potential anticancer agents, indicating their significant cytotoxicity against breast cancer cell lines. This research underlines the therapeutic potential of these compounds in cancer treatment (Redda, Gangapuram, & Ardley, 2010).
Microtubule Disruptor for Cancer Therapy : The exploration of tetrahydroisoquinoline derivatives as microtubule disruptors for cancer therapy has shown promising results. The study by Hargrave et al. (2022) investigated a tetrahydroisoquinoline-based sulfamate, STX3451, for its potential to pre-sensitize breast cancer cells to radiation, showing increased cytotoxicity and suggesting a novel approach to cancer treatment (Hargrave et al., 2022).
特性
IUPAC Name |
2-[(3-methylphenyl)methylsulfonyl]-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-14-5-4-6-15(11-14)13-21(19,20)18-10-9-16-7-2-3-8-17(16)12-18/h2-8,11H,9-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYVHJRSSRDGOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-methyl-N-phenyl-4-(3-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4578830.png)
![N-(3,4-dichlorophenyl)-4-({[(3-methoxypropyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4578831.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B4578839.png)
![3-[(4-isopropylbenzoyl)amino]-2-mercapto-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4578848.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4578855.png)
![N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine hydrochloride](/img/structure/B4578861.png)
![1-[(4-biphenylyloxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4578869.png)
![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B4578871.png)
![3-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B4578878.png)

![1-[(4-bromo-3-methylphenoxy)acetyl]-4-(3-chlorophenyl)piperazine](/img/structure/B4578881.png)
![N~1~-(5-chloro-2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4578884.png)
![5-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-furamide](/img/structure/B4578911.png)